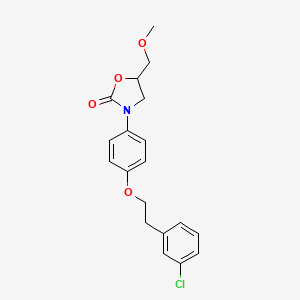
3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Ethoxy Intermediate: The reaction between 3-chlorophenyl ethanol and 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) results in the formation of the chlorophenyl ethoxy intermediate.
Cyclization to Form Oxazolidinone Ring: The intermediate is then subjected to cyclization using a reagent such as phosgene or triphosgene to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-2-oxazolidinone: Lacks the methoxymethyl group, which may influence its chemical properties and applications.
3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-methyl-2-oxazolidinone:
Uniqueness
3-(4-(2-(3-Chlorophenyl)ethoxy)phenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxymethyl group, in particular, may enhance its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
79038-94-1 |
|---|---|
Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[4-[2-(3-chlorophenyl)ethoxy]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H20ClNO4/c1-23-13-18-12-21(19(22)25-18)16-5-7-17(8-6-16)24-10-9-14-3-2-4-15(20)11-14/h2-8,11,18H,9-10,12-13H2,1H3 |
InChI Key |
UJJQITPMXKBFPK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)

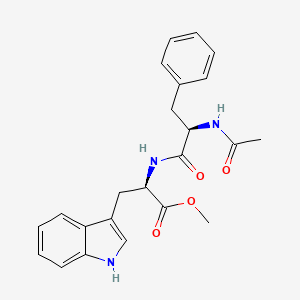

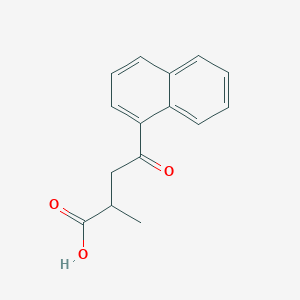

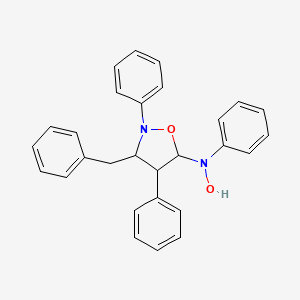

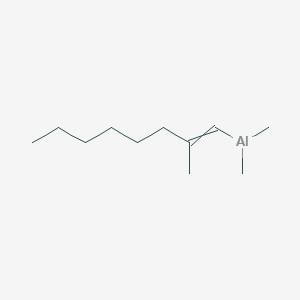


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)
